2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
CAS No.: 1094355-55-1
Cat. No.: VC2554872
Molecular Formula: C9H6BrNO2S2
Molecular Weight: 304.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094355-55-1 |
|---|---|
| Molecular Formula | C9H6BrNO2S2 |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | 2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C9H6BrNO2S2/c10-7-2-1-6(15-7)9-11-5(4-14-9)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
| Standard InChI Key | ORFOKEUMASJJBP-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)Br)C2=NC(=CS2)CC(=O)O |
| Canonical SMILES | C1=C(SC(=C1)Br)C2=NC(=CS2)CC(=O)O |
Introduction
Chemical Identity and Structure
Molecular Identification
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a complex heterocyclic compound characterized by a 5-bromothiophene ring linked to a thiazole ring, which is further substituted with an acetic acid moiety at the 4-position. The systematic arrangement of these structural elements confers unique chemical and potential biological properties to this molecule. This compound is primarily used for research purposes in pharmaceutical development and materials science investigations.
Synthetic Pathways and Preparation Methods
Comparative Synthesis with Structural Isomers
Understanding the synthesis of this compound can be enhanced by examining the preparation methods of its structural isomers. For instance, the synthesis of 2-[2-(4-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid involves the reaction of 4-bromothiophene-2-carboxaldehyde with thiazole derivatives, followed by similar functionalization steps. The key difference lies in the starting material, where the bromine atom occupies the 4-position rather than the 5-position of the thiophene ring.
Structural Characteristics
Ring Systems and Functional Groups
The compound features three primary structural components that define its chemical behavior:
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A bromothiophene ring with the bromine atom at the 5-position
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A thiazole ring connected to the thiophene at the 2-position
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An acetic acid side chain attached to the thiazole at the 4-position
This arrangement creates a molecule with both aromatic character and carboxylic acid functionality, providing multiple sites for potential interactions with biological targets.
Electronic Properties and Reactivity
The electronic distribution within the molecule is significantly influenced by:
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The electron-withdrawing effect of the bromine atom
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The electron-donating properties of the sulfur atoms in both rings
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The nitrogen atom in the thiazole ring
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The carboxylic acid group's polarity and hydrogen-bonding capabilities
These electronic characteristics collectively determine the compound's reactivity patterns, solubility behavior, and potential interactions with biological macromolecules.
Analytical Characterization Methods
Spectroscopic Identification Techniques
Comprehensive characterization of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid typically employs multiple complementary analytical methods:
| Analytical Technique | Application and Information Obtained |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, hydrogen and carbon environments |
| Infrared Spectroscopy (IR) | Functional group identification, particularly the carboxylic acid moiety |
| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern analysis |
| UV-Visible Spectroscopy | Chromophore characterization and electronic transition assessment |
These techniques collectively provide definitive structural verification and purity assessment.
Chromatographic Analysis
Purification and quality control typically involve:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary identification
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Gas Chromatography (GC) for volatile derivative analysis when applicable
These methods ensure the compound meets required standards for research applications.
Comparative Analysis with Structural Variants
Positional Isomers
Several structural isomers of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid exist, differing primarily in the position of the bromine atom on the thiophene ring:
| Compound | CAS Number | Distinguishing Structural Feature |
|---|---|---|
| 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid | 1094355-55-1 | Bromine at 5-position of thiophene |
| 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid | 1094293-78-3 | Bromine at 4-position of thiophene |
| 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid | 1548344-96-2 | Bromine at 3-position of thiophene |
These variations in bromine position potentially alter electronic distribution, reactivity patterns, and biological activity profiles .
Complex Structural Derivatives
More elaborate derivatives include compounds that incorporate additional functional groups or structural elements:
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2-[4-(5-bromothiophen-2-yl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl]acetic acid (CAS: 136219130)
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2-[4-(3-bromothiophen-2-yl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl]acetic acid (CAS: 136219129)
These compounds represent more complex molecular architectures that may exhibit enhanced or specialized biological activities compared to the simpler parent structure .
Current Research Directions and Applications
Medicinal Chemistry Research
Current research involving 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid and related compounds focuses on several promising areas:
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Drug Discovery Screening: The compound serves as a potential lead structure for developing novel therapeutic agents.
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Structural Optimization: Medicinal chemists are exploring modifications to enhance biological activity and pharmacokinetic properties.
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Heterocyclic Library Development: The compound contributes to diverse chemical libraries used in high-throughput screening approaches .
Materials Science Applications
Beyond pharmaceutical research, compounds containing bromothiophene and thiazole moieties show potential in materials science applications:
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Organic Electronics: Similar structures have been investigated as components in conductive materials
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Photosensitive Materials: The conjugated system may exhibit interesting photophysical properties
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Coordination Chemistry: Metal complexation through multiple potential binding sites
These applications leverage the compound's electronic properties and structural features.
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